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Compound Name: Strontium selenide

Cat. No.: B072170 Get Quote

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of strontium
selenide (SrSe), a compound of interest for researchers, scientists, and professionals in drug

development due to its semiconducting and photoluminescent properties. This document

details the crystallographic parameters of SrSe, outlines the experimental protocols for its

structural determination, and presents key data in a clear, comparative format.

Core Crystal Structure Properties of Strontium
Selenide
Strontium selenide, under standard conditions, crystallizes in a face-centered cubic (FCC)

lattice, adopting the rock-salt (NaCl) crystal structure. This structure is characterized by a

repeating three-dimensional arrangement of strontium cations (Sr²⁺) and selenide anions

(Se²⁻). A high-pressure-induced phase transition to a cesium chloride (CsCl) type structure has

also been reported.

A summary of the key crystallographic data for the primary rock-salt phase of strontium
selenide is presented below.
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Parameter Value Reference

Crystal System Cubic [1]

Lattice Type Face-Centered (FCC) [2]

Space Group Fm-3m (No. 225) [2]

Lattice Parameter (a) 6.23 Å [2]

Formula Units per Unit Cell (Z) 4

Coordination Number 6:6 (Sr²⁺:Se²⁻)

Atomic Coordinates and Bonding
In the rock-salt structure of strontium selenide, the atoms occupy specific positions within the

unit cell, defined by fractional coordinates.

Atom
Wyckoff

Position
x y z

Sr²⁺ 4a 0 0 0

Se²⁻ 4b 0.5 0.5 0.5

The primary bonding within the crystal is ionic. The key bond lengths and angles are tabulated

below.

Parameter Value

Sr-Se Bond Length 3.115 Å

Se-Sr-Se Bond Angle 90°, 180°

Sr-Se-Sr Bond Angle 90°, 180°

Experimental Protocol: Powder X-ray Diffraction
(XRD) Analysis
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The determination of the crystal structure of strontium selenide is typically achieved through

powder X-ray diffraction (XRD). This non-destructive technique provides detailed information

about the crystallographic structure, phase purity, and lattice parameters of a crystalline solid.

Sample Preparation
Grinding: A small amount of high-purity strontium selenide powder is gently ground in an

agate mortar and pestle to achieve a fine, homogeneous powder with a particle size typically

in the range of 1-10 micrometers. This ensures a random orientation of the crystallites.

Mounting: The finely ground powder is then carefully packed into a sample holder. The

surface of the powder should be flat and level with the surface of the holder to ensure

accurate diffraction data.

Data Collection
Instrument Setup: A powder diffractometer equipped with a copper (Cu) Kα radiation source

(λ = 1.5406 Å) is commonly used. The instrument is calibrated using a standard reference

material, such as silicon (Si) powder.

Scan Parameters: The XRD pattern is collected over a 2θ range of 20° to 80° with a step

size of 0.02° and a dwell time of 1-2 seconds per step. The sample is typically rotated during

the measurement to improve the averaging over all crystallite orientations.

Data Analysis
Phase Identification: The experimental XRD pattern is compared with standard diffraction

patterns from databases such as the International Centre for Diffraction Data (ICDD) to

confirm the phase of strontium selenide.

Lattice Parameter Refinement: The precise lattice parameters are determined from the

positions of the diffraction peaks using software packages that employ least-squares

refinement methods.

Rietveld Refinement: For a more detailed structural analysis, Rietveld refinement is

performed. This method involves fitting a calculated diffraction pattern, based on a known

crystal structure model, to the experimental data. The refinement process adjusts various
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parameters, including lattice parameters, atomic positions, and peak shape parameters, to

minimize the difference between the observed and calculated patterns.

Visualizing Structural Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using

the DOT language.
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Workflow for Crystal Structure Determination.
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2D Representation of the NaCl-type Crystal Structure of SrSe.

NaCl Structure (Rock-Salt)
Coordination: 6:6

CsCl Structure
Coordination: 8:8

High Pressure
Pressure Release

Click to download full resolution via product page

Pressure-Induced Phase Transition of Strontium Selenide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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